![molecular formula C15H23ClN2O2 B12517075 N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea CAS No. 803729-73-9](/img/structure/B12517075.png)
N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both chloroethyl and hydroxyhexyl groups, suggests potential reactivity and functionality in different chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea typically involves the reaction of 3-(6-hydroxyhexyl)aniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (0-25°C). The reaction proceeds via nucleophilic attack of the amine group on the isocyanate, forming the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts or phase-transfer agents might be employed to enhance reaction rates and yields. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyhexyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to ethyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea in biological systems may involve the formation of DNA cross-links, leading to the inhibition of DNA replication and cell division. The chloroethyl group is known to form covalent bonds with nucleophilic sites in DNA, while the hydroxyhexyl group may enhance cellular uptake and distribution.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the hydroxyhexyl group, potentially less effective in biological systems.
N-(2-Chloroethyl)-N’-[3-(hydroxypropyl)phenyl]urea: Shorter hydroxyalkyl chain, different reactivity and solubility properties.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea is unique due to its longer hydroxyalkyl chain, which may confer enhanced solubility, reactivity, and biological activity compared to its shorter-chain analogs.
特性
CAS番号 |
803729-73-9 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.81 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[3-(6-hydroxyhexyl)phenyl]urea |
InChI |
InChI=1S/C15H23ClN2O2/c16-9-10-17-15(20)18-14-8-5-7-13(12-14)6-3-1-2-4-11-19/h5,7-8,12,19H,1-4,6,9-11H2,(H2,17,18,20) |
InChIキー |
NVUYZWRYEWGXAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)


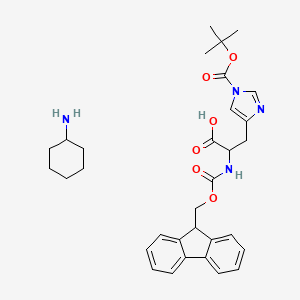
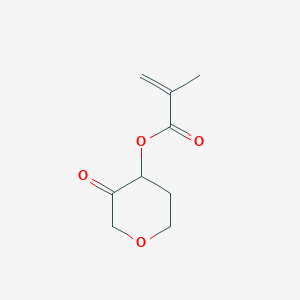
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
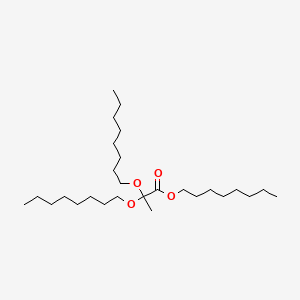
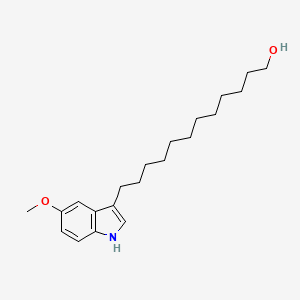
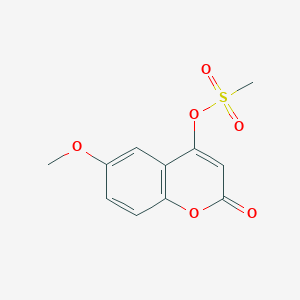
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
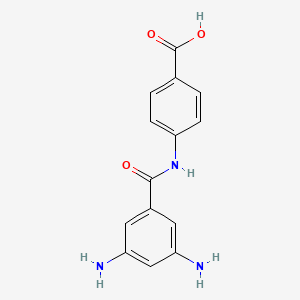
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
